N-[1-(3-fluorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine
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Overview
Description
N-[1-(3-fluorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine is a synthetic organic compound that features a piperidine ring substituted with a fluorobenzoyl group and a pyrimidine ring substituted with dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-fluorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as piperidine-4-carboxylic acid and 1,3-difluorobenzene.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via an acylation reaction using 3-fluorobenzoyl chloride.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate starting materials such as 2,4-dimethylpyrimidine.
Coupling Reaction: The piperidine intermediate is coupled with the pyrimidine intermediate under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-fluorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-[1-(3-fluorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating the interaction of piperidine and pyrimidine derivatives with biological targets such as enzymes and receptors.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(3-fluorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)benzamide: A compound with a similar piperidine structure but different substituents.
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: A compound with a similar fluorobenzoyl group but different ring structures.
N-(piperidin-4-yl)pyridine: A compound with a similar piperidine structure but different aromatic rings.
Uniqueness
N-[1-(3-fluorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine is unique due to its specific combination of a fluorobenzoyl group and a dimethylpyrimidine ring, which may confer distinct pharmacological properties and biological activities compared to other similar compounds.
Properties
IUPAC Name |
(3-fluorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O/c1-13-10-17(21-12-20-13)22(2)16-6-8-23(9-7-16)18(24)14-4-3-5-15(19)11-14/h3-5,10-12,16H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOYCFIWMUUFSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N(C)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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